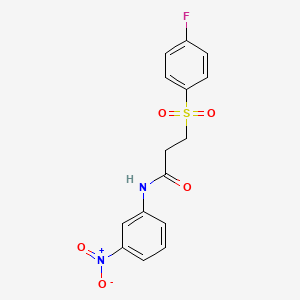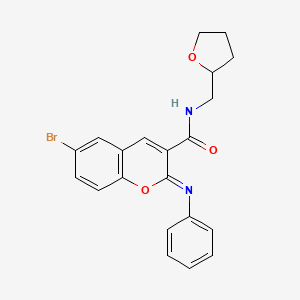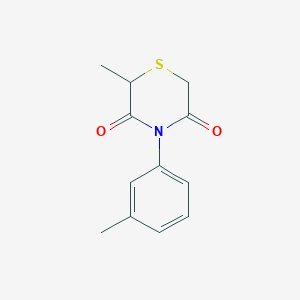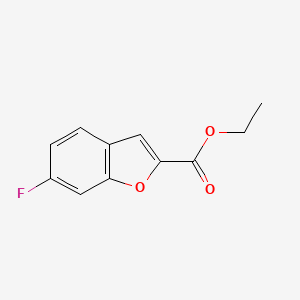![molecular formula C17H22N2O3S B2778012 N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide CAS No. 2261031-50-7](/img/structure/B2778012.png)
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and progression of various B-cell malignancies, and TAK-659 has shown promising results in preclinical studies as a potential therapy for these diseases.
Wirkmechanismus
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on the B-cell receptor (BCR) signaling pathway. This results in decreased activation of key signaling molecules such as AKT and ERK, leading to decreased survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit their migration and invasion. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to enhance the activity of other therapies such as venetoclax, suggesting potential synergistic effects in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors.
Zukünftige Richtungen
For research on N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify potential biomarkers of response. Additionally, combination therapy with other targeted agents or immunotherapies may be explored to further enhance its activity. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with these diseases.
Synthesemethoden
The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-methyl-3-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylmethylamine and sodium cyanide to produce the desired product.
Wissenschaftliche Forschungsanwendungen
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells.
Eigenschaften
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-8-9-14(10-16(12)23(2,21)22)17(20)19-15(11-18)13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMFERJNAQVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)



![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2777939.png)


![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2777947.png)


